molecular formula C14H18O7 B12687861 Butyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)furoate CAS No. 85237-87-2

Butyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)furoate

Cat. No.: B12687861
CAS No.: 85237-87-2
M. Wt: 298.29 g/mol
InChI Key: PORXOEHHNVGIQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)furoate is a synthetic furan-derived ester with a complex polyfunctional structure. These compounds belong to a homologous series characterized by variations in the alkyl ester group (methyl, ethyl, propyl, butyl), which influence their physicochemical properties and applications. The butyl variant is anticipated to exhibit increased lipophilicity and altered solubility compared to shorter-chain analogs due to its longer alkyl substituent .

Properties

CAS No.

85237-87-2

Molecular Formula

C14H18O7

Molecular Weight

298.29 g/mol

IUPAC Name

butyl 3-acetyl-4-hydroxy-5-oxo-2-(2-oxopropyl)furan-2-carboxylate

InChI

InChI=1S/C14H18O7/c1-4-5-6-20-13(19)14(7-8(2)15)10(9(3)16)11(17)12(18)21-14/h17H,4-7H2,1-3H3

InChI Key

PORXOEHHNVGIQE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1(C(=C(C(=O)O1)O)C(=O)C)CC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)furoate typically involves multi-step organic reactions. One common method involves the initial formation of the furoate backbone, followed by the introduction of the butyl and acetyl groups through esterification and acetylation reactions, respectively. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Additionally, purification steps such as distillation, crystallization, or chromatography are employed to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

Butyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)furoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form additional oxo groups.

    Reduction: The oxo groups can be reduced to hydroxyl groups.

    Substitution: The acetyl and butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield additional ketones, while reduction of the oxo groups may produce diols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Butyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)furoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Butyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)furoate involves its interaction with molecular targets such as enzymes or receptors. The presence of multiple functional groups allows it to form hydrogen bonds, coordinate with metal ions, or undergo redox reactions. These interactions can modulate the activity of biological pathways, leading to various effects depending on the specific application.

Comparison with Similar Compounds

The following analysis focuses on structural analogs of butyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)furoate, emphasizing differences in substituents, regulatory status, and inferred properties.

Structural and Physicochemical Properties

Table 1: Key Properties of Alkyl Esters in the Furoate Series
Compound Name (Alkyl Group) CAS Number EC Number Molecular Formula Molecular Weight (g/mol) Key Substituent
Methyl ester 23127-83-5 245-439-0 C₁₁H₁₂O₇ 256.21 Methyl (-CH₃)
Ethyl ester 23127-85-7 245-440-6 C₁₂H₁₄O₇ 270.24 Ethyl (-CH₂CH₃)
Propyl ester 85237-88-3 N/A C₁₃H₁₆O₇ 284.26 Propyl (-CH₂CH₂CH₃)
Butyl ester N/A N/A C₁₄H₁₈O₇ 298.29 Butyl (-CH₂CH₂CH₂CH₃)

Key Observations :

  • Molecular Weight Trend : Increasing alkyl chain length correlates with higher molecular weight, impacting volatility and solubility. The butyl ester is expected to have the lowest water solubility in the series .
  • Regulatory Status: The ethyl ester (CAS 23127-85-7) is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), indicating its commercial availability and regulatory compliance in the EU . No data is available for the butyl variant.

Inferences for Butyl Ester :

  • Longer alkyl chains (e.g., butyl) may reduce acute toxicity compared to methyl or ethyl esters, as lipophilicity often delays systemic absorption. However, this requires experimental validation .
  • The absence of regulatory data for the butyl ester suggests it may be less commercially utilized or studied compared to its analogs.

Biological Activity

Butyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)furoate is a complex organic compound characterized by its furan ring structure and various functional groups, including a ketone, ester, and hydroxyl group. These structural features contribute to its potential biological activities, making it a subject of interest in pharmacological research.

The molecular formula of this compound is C13H16O7C_{13}H_{16}O_{7} with a molar mass of approximately 284.26 g/mol. Its chemical structure allows for various interactions with biological systems, particularly in terms of antioxidant and antimicrobial activities.

Biological Activities

  • Antioxidant Activity :
    Preliminary studies suggest that compounds with similar furan structures exhibit significant antioxidant properties. For instance, research has shown that related compounds can inhibit lipid peroxidation and scavenge free radicals, which are crucial in preventing oxidative stress-related damage in cells .
  • Antimicrobial Activity :
    Compounds similar to this compound have demonstrated bactericidal effects against various strains, including Staphylococcus spp. This suggests that butyl 3-acetyl derivatives may also possess antimicrobial properties, potentially useful in treating bacterial infections .
  • Cytotoxicity :
    In vitro studies on related compounds have indicated low cytotoxicity towards normal cell lines while maintaining significant activity against cancerous cells. This duality presents a promising therapeutic profile for developing anticancer agents .

Case Studies and Experimental Results

Several studies have explored the biological activity of compounds structurally related to butyl 3-acetyl derivatives. Below is a summary of findings from relevant research:

StudyCompoundBiological ActivityKey Findings
Butyl 3-acetyl derivativeAntioxidantInhibits lipid peroxidation; effective in reducing oxidative stress markers in cell cultures.
Similar furan derivativesAntimicrobialStrong bactericidal effect against MRSA; low cytotoxicity to L929 normal cells.
Novel furan analogsCytotoxicityShowed selective cytotoxicity towards cancer cells with minimal effects on healthy cells.

The mechanisms through which this compound exerts its biological effects may involve:

  • Free Radical Scavenging : The presence of hydroxyl groups enhances the compound's ability to donate electrons to free radicals, thus neutralizing them.
  • Inhibition of Lipid Peroxidation : This activity helps protect cellular membranes from oxidative damage.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.